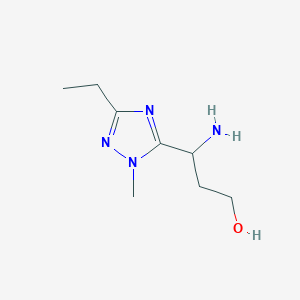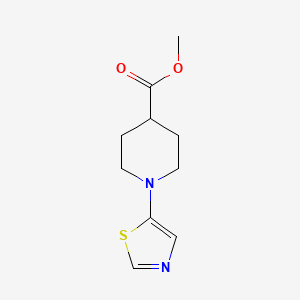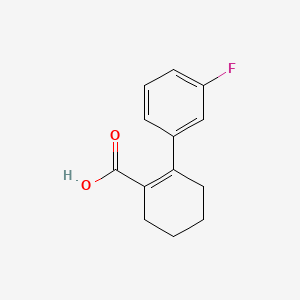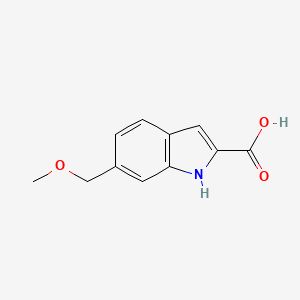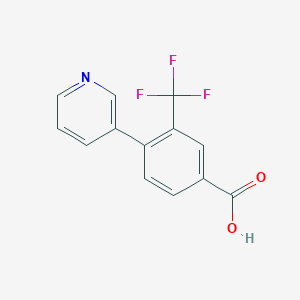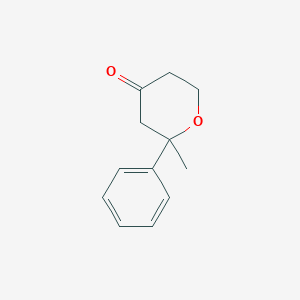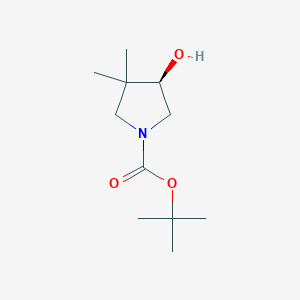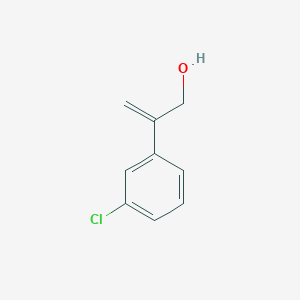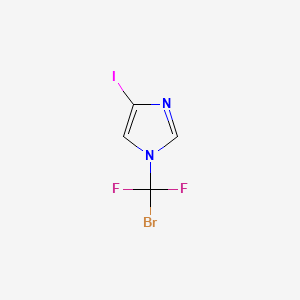
3,3-Bis(methoxymethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(methoxymethyl)pyrrolidine: is a chemical compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its two methoxymethyl groups attached to the third carbon of the pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(methoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:
Starting Materials: Pyrrolidine, formaldehyde, and methanol.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid as a catalyst.
Procedure: Pyrrolidine is reacted with formaldehyde and methanol, leading to the formation of this compound through a series of nucleophilic addition and substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using industrial reactors to mix pyrrolidine, formaldehyde, and methanol.
Catalysts: Employing catalysts such as hydrochloric acid to facilitate the reaction.
Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 3,3-Bis(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Simpler amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxymethyl groups.
科学的研究の応用
Chemistry: 3,3-Bis(methoxymethyl)pyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of drugs targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3,3-Bis(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl groups enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The compound can modulate enzymatic activity or receptor signaling pathways, contributing to its therapeutic potential.
類似化合物との比較
Pyrrolidine: The parent compound without methoxymethyl groups.
2,5-Bis(methoxymethyl)pyrrolidine: A similar compound with methoxymethyl groups at different positions.
Pyrrolidinone: A related compound with a carbonyl group in the ring.
Comparison: 3,3-Bis(methoxymethyl)pyrrolidine is unique due to the specific positioning of its methoxymethyl groups, which imparts distinct chemical and biological properties. Compared to pyrrolidine, it has enhanced reactivity and binding affinity. Compared to 2,5-Bis(methoxymethyl)pyrrolidine, it exhibits different reactivity patterns due to the positional difference of the methoxymethyl groups. Pyrrolidinone, on the other hand, has different chemical properties due to the presence of a carbonyl group.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3,3-bis(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-10-6-8(7-11-2)3-4-9-5-8/h9H,3-7H2,1-2H3 |
InChIキー |
RULROEQQLWZYIF-UHFFFAOYSA-N |
正規SMILES |
COCC1(CCNC1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)

![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
